molecular formula C22H16ClF3N4OS B2803249 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321998-53-2

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2803249
M. Wt: 476.9
InChI Key: WRAYAOMBNGKABO-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16ClF3N4OS and its molecular weight is 476.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been dedicated to the synthesis and structural characterization of novel pyrazole derivatives, which include compounds with structural similarities to the specified chemical. These studies often involve the synthesis of novel compounds followed by characterization using techniques such as IR, NMR spectroscopy, and X-ray crystallography. For instance, Hong-Shui Lv, Xiao‐Ling Ding, and Baoxiang Zhao (2013) synthesized a series of novel pyrazole carboxamide derivatives, including structural characterizations by IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, highlighting the methodological advancements in synthesizing complex organic molecules with potential biological activities (Lv, Ding, & Zhao, 2013).

Antimicrobial and Antitumor Activities

Several studies have explored the biological activities of pyrazole derivatives, including their antimicrobial and antitumor potentials. For example, M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, and R. Karpoormath (2017) designed, synthesized, and conducted QSAR studies on novel analogs of pyrazole derivatives, demonstrating promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, research on the insecticidal activity of pyrazoline derivatives by R. Hasan, K. Nishimura, M. Okada, M. Akamatsu, M. Inoue, T. Ueno, and T. Taga (1996) provides insights into the stereochemical basis for their efficacy, suggesting the potential for these compounds in developing new insecticides with specific modes of action (Hasan et al., 1996).

Molecular Docking Studies

Advanced computational studies, such as molecular docking, have been employed to explore the interactions of pyrazole derivatives with biological targets. These studies aim to elucidate the molecular basis of their activity and guide the design of compounds with enhanced biological efficacy. For instance, N. Shanmugapriya, K. Vanasundari, V. Balachandran, B. Revathi, C. Sivakumar, and A. Viji (2022) conducted a comprehensive investigation including molecular docking studies of a related pyrazole derivative targeting the Pim-1 kinase cancer protein, which highlights the potential of these compounds in cancer therapy (Shanmugapriya et al., 2022).

properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4OS/c1-13-2-4-14(5-3-13)10-27-20(31)17-11-28-30(19(17)22(24,25)26)21-29-18(12-32-21)15-6-8-16(23)9-7-15/h2-9,11-12H,10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAYAOMBNGKABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

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